tert-Butyl (1-oxopropan-2-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl (1-oxopropan-2-yl)carbamate involves practical and scalable methods. One notable process involves a one-pot, two-step telescoped sequence starting from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, achieving over 97% purity (Li et al., 2012). Another approach uses enantioselective syntheses through asymmetric syn- and anti-aldol reactions to set stereogenic centers, demonstrating its utility in creating building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Molecular Structure Analysis
The molecular structure of tert-Butyl (1-oxopropan-2-yl)carbamate derivatives shows an interesting interplay of strong and weak hydrogen bonds, which assembles molecules into a three-dimensional architecture. This is evident in the structural characterization of derivatives, highlighting the importance of molecular environments and interactions in the crystal structure (Das et al., 2016).
Chemical Reactions and Properties
Chemical transformations of tert-Butyl (1-oxopropan-2-yl)carbamate and its derivatives include chemoselective transformations via tert-butyldimethylsilyl carbamates. These transformations allow for the conversion of commonly used amino protecting groups into N-ester type compounds under mild reaction conditions, showcasing the versatility of tert-Butyl (1-oxopropan-2-yl)carbamate in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The synthesis and physical properties of tert-Butyl (1-oxopropan-2-yl)carbamate derivatives, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been explored, with the latter being converted to a potent β-secretase inhibitor. These studies often involve characterizing the compound using techniques like X-ray diffraction and NMR spectroscopy, providing detailed insights into its structural and physical characteristics (Li et al., 2015).
Chemical Properties Analysis
The chemical properties of tert-Butyl (1-oxopropan-2-yl)carbamate involve its reactions with various electrophiles, demonstrating its utility as a building block in organic synthesis. For example, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, highlight the compound's reactivity and potential in synthesizing hydroxylamines and other functional groups under mild conditions (Guinchard, Vallée, & Denis, 2005).
Scientific Research Applications
1. Crystallography
- Summary of Application : The compound “tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate” has been studied for its crystal structure .
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a clear light colorless block with dimensions 0.28 × 0.19 × 0.15 mm. The data was collected using Cu Kα radiation (1.54184 Å) and the diffractometer was in ω -scans mode .
- Results : The crystal structure was found to be monoclinic, P 2 1 (no. 4), with cell dimensions a = 10.7872 (2) Å, b = 5.02626 (11) Å, c = 15.5479 (3) Å, β = 94.2278 (17)°, V = 840.70 (3) Å 3, Z = 2 .
2. Photocatalyzed Amination
- Summary of Application : A derivative of tert-butyl carbamate has been used in the photocatalyzed amination of o-hydroxyarylenaminones.
- Methods of Application : The process involves the use of a photocatalyst to facilitate the amination reaction.
- Results : This process allows for the synthesis of 3-aminochromones, which have applications in creating diverse amino pyrimidines.
3. Organic Building Blocks
- Summary of Application : This compound is used as an organic building block in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
- Results : The results would also depend on the specific synthesis process being used .
4. Synthesis of N-Boc-protected anilines
- Summary of Application : tert-Butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
- Methods of Application : The process involves the use of a palladium catalyst to facilitate the synthesis .
- Results : This process allows for the synthesis of N-Boc-protected anilines, which have applications in various chemical reactions .
5. Synthesis of 3-aminochromones
- Summary of Application : A derivative of tert-butyl carbamate has been used in the synthesis of 3-aminochromones .
- Methods of Application : The process involves the use of a photocatalyst to facilitate the amination reaction .
- Results : This process allows for the synthesis of 3-aminochromones, which have applications in creating diverse amino pyrimidines .
6. Synthesis of Cathepsin C Inhibitors
- Summary of Application : A derivative of tert-butyl carbamate, specifically “(S)-tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate”, has been used in the preparation of cathepsin C inhibitors .
- Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
- Results : The results would also depend on the specific synthesis process being used .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-oxopropan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQRZPWMXXJEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337966 | |
Record name | tert-Butyl (1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-oxopropan-2-yl)carbamate | |
CAS RN |
114857-00-0 | |
Record name | tert-Butyl (1-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-oxopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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